molecular formula C11H6BrFN4 B15057240 5-Bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-C]pyridazine

5-Bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-C]pyridazine

Cat. No.: B15057240
M. Wt: 293.09 g/mol
InChI Key: DZPVOBWFYREFEV-UHFFFAOYSA-N
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Description

5-Bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-C]pyridazine is a heterocyclic compound featuring a pyrazolo[3,4-C]pyridazine core substituted with a bromine atom at position 5 and a 4-fluorophenyl group at position 3. This scaffold is of interest due to its structural similarity to bioactive molecules, particularly in neurological and pesticidal contexts . Synthetically, the compound aligns with methodologies for pyrazolo-pyridazine systems, involving cyclization and halogenation steps .

Properties

Molecular Formula

C11H6BrFN4

Molecular Weight

293.09 g/mol

IUPAC Name

5-bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridazine

InChI

InChI=1S/C11H6BrFN4/c12-9-5-8-10(15-17-11(8)16-14-9)6-1-3-7(13)4-2-6/h1-5H,(H,15,16,17)

InChI Key

DZPVOBWFYREFEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC3=NN=C(C=C23)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-C]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorophenylhydrazine with 3-bromo-2-pyridyl ketone under acidic conditions to form the desired pyrazolopyridazine ring system. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-C]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridazines, while coupling reactions can produce more complex biaryl or heteroaryl compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is being investigated for its potential use in the development of new therapeutic agents for various diseases.

    Industry: The compound can be used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-C]pyridazine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. The compound can inhibit the activity of specific enzymes or modulate the function of receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The bromine and 4-fluorophenyl substituents distinguish this compound from analogs. Key comparisons include:

Compound Substituents Key Properties/Effects Reference
5-Bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-C]pyridazine Br (C5), 4-F-phenyl (C3) Enhanced electrophilicity at C5; fluorophenyl improves metabolic stability
5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 929617-30-1) Br (C5), methyl (C3) Reduced steric hindrance vs. fluorophenyl; lower π-π stacking potential
4-(Biphen-3-yl)-1H-pyrazolo[3,4-C]pyridazine (Patent WO 2017/098367) Biphenyl (C4) Increased lipophilicity; potent GABA modulation
5-Chloro-1H-pyrazolo[3,4-c]pyridine (CAS 76006-08-1) Cl (C5) Lower electronegativity vs. Br; reduced halogen bonding potential
  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance intermolecular interactions (e.g., halogen bonding) compared to chlorine .
  • Fluorophenyl vs. Methyl : The 4-fluorophenyl group introduces electron-withdrawing effects, stabilizing the aromatic system and influencing binding affinity .

Physical and Analytical Properties

  • Solubility : The 4-fluorophenyl group increases hydrophobicity compared to diethoxymethyl-substituted analogs (e.g., 5-Bromo-3-(diethoxymethyl)-1H-pyrazolo[3,4-c]pyridine), which exhibit higher solubility in polar solvents .
  • Crystallography : Compounds like 5-(4-bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole adopt planar conformations stabilized by C–H···π interactions, suggesting similar packing for the target compound .

Biological Activity

5-Bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-C]pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, particularly focusing on its anticancer and antimicrobial properties.

Synthesis and Characterization

The synthesis of 5-Bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-C]pyridazine typically involves multi-step reactions starting from simpler pyrazole derivatives. The methods often include halogenation, coupling reactions, and cyclization techniques. For instance, one method involves the bromination of pyrazolo[3,4-C]pyridine derivatives followed by substitution reactions with 4-fluorophenyl groups.

Table 1: Synthesis Overview

StepReaction TypeReactantsConditions
1BrominationPyrazolo[3,4-C]pyridineIodine or Bromine under reflux
2CouplingHalogenated pyrazole + 4-fluorophenyl amineBase catalysis
3CyclizationIntermediate productsHeat or microwave irradiation

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-C]pyridazine exhibit potent anticancer activity against various cancer cell lines. For example, compounds with similar structures have shown inhibition of cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle regulation.

  • Mechanism of Action : These compounds induce cell cycle arrest and apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation. For instance, compounds derived from this scaffold have been reported to induce significant levels of early and late apoptosis in HeLa cells.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism
5-Bromo-3-(4-F)HeLa0.36CDK2 Inhibition
Similar DerivativeHCT1161.8CDK9 Inhibition
Other DerivativeA375<0.5Induces Apoptosis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • In Vitro Studies : The Minimum Inhibitory Concentration (MIC) values for selected derivatives were found to be comparable to standard antibiotics like streptomycin.

Table 3: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)
5-Bromo-3-(4-F)Staphylococcus aureus8
Similar DerivativeEscherichia coli16
Other DerivativePseudomonas aeruginosa32

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study evaluated the anticancer potential of a series of pyrazolo[3,4-C]pyridazine derivatives against HeLa cells. Results indicated that compounds with electron-donating groups exhibited enhanced potency due to better interaction with the target enzymes involved in the cell cycle.
  • Case Study on Antimicrobial Efficacy :
    • Another investigation focused on the antibacterial properties of synthesized derivatives against clinical isolates of Staphylococcus aureus. The study highlighted that modifications at the phenyl ring significantly influenced antibacterial activity.

Q & A

What are the key considerations in designing a synthesis route for 5-Bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridazine?

Basic
The synthesis of this compound requires careful selection of starting materials (e.g., halogenated precursors, fluorophenyl derivatives) and optimization of reaction conditions (temperature, solvent, catalysts). For example, bromination steps may require controlled stoichiometry to avoid over-substitution, while cyclization reactions often demand anhydrous conditions and inert atmospheres to prevent side reactions. Purification methods, such as column chromatography or recrystallization, must account for the compound’s polarity and solubility .

How can computational chemistry be applied to optimize the synthesis of this compound?

Advanced
Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible intermediates and transition states, narrowing down optimal conditions. For instance, ICReDD’s methodology integrates density functional theory (DFT) to model reaction energetics and identify rate-limiting steps. Experimental parameters like solvent choice or catalyst loading can then be prioritized for empirical validation, reducing trial-and-error approaches .

What spectroscopic techniques are essential for confirming the structure of 5-Bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridazine?

Basic
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying substituent positions and aromatic coupling patterns. High-resolution mass spectrometry (HRMS) confirms molecular weight and bromine/fluorine isotopic signatures. Additionally, X-ray crystallography provides definitive proof of molecular geometry, as demonstrated in pyridazine derivatives with similar substitution patterns .

How can discrepancies in spectroscopic data between batches be systematically analyzed?

Advanced
Discrepancies may arise from impurities, tautomerism, or polymorphism. Cross-validate results using multiple techniques:

  • Compare NMR chemical shifts with literature values for analogous compounds.
  • Perform dynamic NMR experiments to detect tautomeric equilibria.
  • Analyze X-ray diffraction data to rule out crystal packing effects.
    Document solvent and temperature dependencies to isolate variables .

What safety protocols are recommended when handling brominated pyridazine derivatives?

Basic
Use fume hoods, nitrile gloves, and protective eyewear to minimize exposure. Brominated compounds may release toxic fumes upon decomposition. Store in airtight containers away from light and moisture. Toxicity data for this specific compound are limited, so treat it as a potential irritant and follow general protocols for halogenated heterocycles .

What strategies can elucidate the reaction mechanisms involved in forming the pyridazine core?

Advanced
Mechanistic studies benefit from isotopic labeling (e.g., deuterated solvents to track proton transfers) and trapping of intermediates. For example, in situ monitoring via LC-MS can identify short-lived species. Computational modeling of proposed pathways (e.g., cyclocondensation or [3+3] cycloadditions) can validate experimental observations and guide kinetic studies .

How does the introduction of electron-withdrawing groups (e.g., bromo, fluoro) influence the reactivity of the pyridazine ring in further functionalization?

Advanced
Electron-withdrawing groups deactivate the pyridazine ring, directing electrophilic substitution to meta positions. Bromine’s steric bulk may hinder certain coupling reactions (e.g., Suzuki-Miyaura), necessitating optimized catalysts (e.g., Pd-XPhos) and elevated temperatures. Fluorine’s inductive effects can enhance stability against oxidation but reduce nucleophilic aromatic substitution rates .

How should researchers address contradictions in reported synthetic yields for similar pyridazine derivatives?

Advanced
Reconcile discrepancies by:

  • Replicating methods with strict adherence to reported conditions (e.g., reagent purity, degassing protocols).
  • Analyzing byproduct profiles via GC-MS or HPLC to identify unaccounted side reactions.
  • Testing alternative catalysts or solvents suggested by computational screening .

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